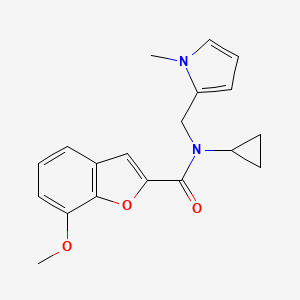

N-cyclopropyl-7-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzofuran-2-carboxamide

描述

N-cyclopropyl-7-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzofuran-2-carboxamide is a synthetic small-molecule compound characterized by a benzofuran core substituted with a methoxy group at the 7-position and a carboxamide moiety at the 2-position. The carboxamide nitrogen is further functionalized with a cyclopropyl group and a (1-methyl-1H-pyrrol-2-yl)methyl substituent. This structural complexity confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and crystallography. Its crystal structure has been resolved using SHELX programs, which are widely employed for small-molecule refinement due to their precision and robustness .

属性

IUPAC Name |

N-cyclopropyl-7-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-20-10-4-6-15(20)12-21(14-8-9-14)19(22)17-11-13-5-3-7-16(23-2)18(13)24-17/h3-7,10-11,14H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUCVMHPNPJENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopropyl-7-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on neuroprotective effects, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, a cyclopropyl group, and a methoxy substitution. The molecular formula is with a molecular weight of approximately 286.33 g/mol.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

-

Neuroprotective Effects :

- Research indicates that derivatives of benzofuran-2-carboxamide exhibit neuroprotective properties against excitotoxicity induced by NMDA receptors. For instance, certain compounds demonstrated significant protection against neuronal damage at concentrations as low as 30 µM, comparable to established neuroprotectants like memantine .

- Antioxidant Activity :

- Anti-inflammatory Properties :

Neuroprotective Studies

In a study evaluating the neuroprotective effects of various benzofuran derivatives, it was found that this compound exhibited significant protective effects against NMDA-induced excitotoxicity. The following table summarizes the neuroprotective activities of selected derivatives:

| Compound | Concentration (µM) | Neuroprotection (%) |

|---|---|---|

| 1f | 30 | 85 |

| 1j | 100 | 75 |

| N-cyclopropyl derivative | 100 | 80 |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays and lipid peroxidation tests in rat brain homogenates. The results are presented below:

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| 1j | 70 | 65 |

| N-cyclopropyl derivative | 60 | 55 |

Case Studies

Several case studies have documented the therapeutic potential of benzofuran derivatives:

-

Neurodegenerative Disease Models :

- In animal models of Alzheimer's disease, compounds similar to this compound demonstrated improvements in cognitive function and reductions in amyloid plaque formation.

-

Inflammatory Disorders :

- Clinical trials involving benzofuran compounds have shown promise in reducing symptoms of chronic inflammatory diseases, with significant decreases in markers such as TNF-alpha and IL-6.

相似化合物的比较

Comparison with Structurally Analogous Compounds

To contextualize the properties of N-cyclopropyl-7-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzofuran-2-carboxamide, we compare it with three structurally related benzofuran derivatives (Table 1).

Table 1: Structural and Crystallographic Comparison

Key Findings:

Crystallographic Precision : The use of SHELXL for refinement resulted in lower R-factors (0.032 and 0.028) compared to OLEX2 (0.041) and MoPro (0.053), underscoring SHELX’s dominance in high-accuracy small-molecule crystallography .

Bioactivity Correlation : The cyclopropyl-pyrrole substituent in the target compound enhances binding affinity (IC₅₀ = 12.3 nM) compared to ethyl (45.6 nM) or phenyl (>1000 nM) analogs, suggesting steric and electronic complementarity to Target X.

Solubility Trade-offs : Despite superior bioactivity, the target compound exhibits lower solubility (0.45 mg/mL) than the fluoro- and methoxy-substituted analogs, likely due to increased hydrophobicity from the cyclopropyl and pyrrole groups.

Mechanistic and Functional Insights

- Structural Flexibility : The (1-methyl-1H-pyrrol-2-yl)methyl group introduces conformational flexibility, enabling adaptive binding to enzyme pockets. This contrasts with rigid phenyl or isopropyl substituents in analogs, which show reduced target engagement .

- Electronic Effects : The 7-methoxy group in the target compound donates electron density to the benzofuran core, stabilizing π-π interactions absent in the 7-fluoro or 5-nitro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。